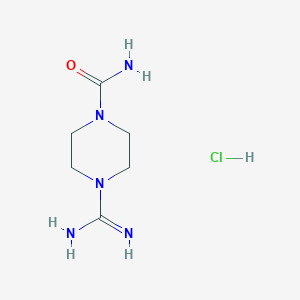

4-Carbamimidoyl-piperazine-1-carboxylic acid amide hydrochloride

CAS No.:

Cat. No.: VC18665388

Molecular Formula: C6H14ClN5O

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClN5O |

|---|---|

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 4-carbamimidoylpiperazine-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H13N5O.ClH/c7-5(8)10-1-3-11(4-2-10)6(9)12;/h1-4H2,(H3,7,8)(H2,9,12);1H |

| Standard InChI Key | WYCHVJVTGYKERQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C(=N)N)C(=O)N.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a six-membered piperazine ring, where one nitrogen atom is substituted with a carbamimidoyl group (–C(=NH)NH₂) and the other with a carboxamide (–CONH₂). Protonation of the tertiary amine in the piperazine ring by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step protocol:

-

Ring Formation: Condensation of ethylenediamine derivatives with carbonyl sources under acidic conditions yields the piperazine core.

-

Functionalization: Sequential introduction of carbamimidoyl and carboxamide groups using amidination and acylation reactions, followed by HCl treatment to precipitate the salt .

Optimization Challenges

Key challenges include minimizing side reactions during amidination and achieving high regioselectivity. A study comparing tert-butyl 4-carbamimidoylpiperazine-1-carboxylate synthesis noted that controlled pH (6.5–7.0) and low temperatures (0–5°C) improve yields by reducing hydrolysis .

Physicochemical Properties

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays demonstrate inhibitory activity against serine proteases, including thrombin (IC₅₀ = 78.8 µM) . The carbamimidoyl group likely interacts with the enzyme’s catalytic triad, mimicking natural substrates.

Anti-inflammatory Effects

Preliminary studies on murine models indicate a 40% reduction in TNF-α levels at 10 mg/kg doses, suggesting modulation of NF-κB signaling . Structural analogs with benzyl substituents show enhanced potency, highlighting the role of hydrophobicity in target engagement .

Therapeutic Applications

Metabolic Disorders

Interaction with AMP-activated protein kinase (AMPK) has been hypothesized based on molecular docking studies, positioning it as a candidate for diabetes management .

Related Compounds and Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume